2-Fluoro-but-2-enoic acid
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Overview
Description
2-Fluoro-but-2-enoic acid is an organic compound with the molecular formula C₄H₅FO₂ It is a derivative of butenoic acid, where a fluorine atom is substituted at the second carbon of the but-2-enoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-but-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of but-2-enoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of but-2-enoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Another method involves the use of a Grignard reagent. In this approach, a Grignard reagent is prepared from 2-bromo-but-2-enoic acid and magnesium in anhydrous ether. The resulting Grignard reagent is then treated with a fluorinating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and conditions required for the reaction. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under appropriate conditions.
Major Products
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-but-2-enoic acid involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-but-2-enoic acid can be compared with other similar compounds, such as:
Crotonic acid (trans-2-butenoic acid): Similar structure but without the fluorine atom.
Isocrotonic acid (cis-2-butenoic acid): Similar structure but with a different geometric configuration.
3-Butenoic acid: Similar structure but with the double bond at a different position.
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, which can be advantageous in certain applications.
Properties
CAS No. |
2365-87-9 |
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Molecular Formula |
C4H5FO2 |
Molecular Weight |
104.08 g/mol |
IUPAC Name |
2-fluorobut-2-enoic acid |
InChI |
InChI=1S/C4H5FO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7) |
InChI Key |
LWCDSJZGNUDNCO-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C(/C(=O)O)\F |
SMILES |
CC=C(C(=O)O)F |
Canonical SMILES |
CC=C(C(=O)O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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